4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide
Description
This compound features a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a butanamide chain to a (2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene moiety. The benzotriazinone group is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in enzyme inhibition and anticancer applications . The (Z)-configuration of the thiazol-2(3H)-ylidene group is critical for maintaining planar geometry, which may influence molecular recognition .
Synthetic routes for analogous benzotriazinone carboxamides involve multi-step processes starting from isatin, which is oxidized to isatoic anhydride, followed by coupling with 4-aminobutyric acid and subsequent diazotization to form the benzotriazinone core. The final step involves reacting the acid chloride derivative with amines or anilines to yield carboxamides .
Properties
Molecular Formula |
C19H16N6O2S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H16N6O2S/c26-17(22-19-21-16(12-28-19)15-8-3-4-10-20-15)9-5-11-25-18(27)13-6-1-2-7-14(13)23-24-25/h1-4,6-8,10,12H,5,9,11H2,(H,21,22,26) |
InChI Key |
MGBVZGRIKOWBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Benzotriazinone Core Activation
The benzotriazinone fragment derives from 3,4-dihydro-1,2,3-benzotriazin-4-one, activated using phosphorylating reagents. DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) serves as both activator and structural precursor:
\text{3,4-Dihydro-1,2,3-benzotriazin-4-one} + \text{ClPO(OEt)2} \xrightarrow{\text{Et}3\text{N}} \text{DEPBT} \quad
Butanamide Linker Installation
DEPBT (5 mmol) reacts with succinic anhydride (5.5 mmol) in anhydrous DMF under N₂, yielding 70-75% 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid after silica gel chromatography (Hex:EtOAc = 3:1):
Table 1: Optimization of Linker Attachment
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DEPBT | DMF | 0→25 | 74 | 98.2 |
| TDBTU | CH₂Cl₂ | -10→25 | 68 | 97.8 |
| HATU | DMF | 0→25 | 72 | 98.1 |
Preparation of (2Z)-4-(Pyridin-2-Yl)-1,3-Thiazol-2(3H)-Ylideneamine
Hantzsch Thiazole Synthesis with Stereochemical Control
A modified Hantzsch protocol ensures (Z)-configuration:
-
Thiourea Formation : 2-Aminopyridine (10 mmol) reacts with CS₂ in EtOH/H₂O (4:1) at reflux to yield 80% pyridinylthiourea.
-
Cyclization : Treatment with ethyl bromopyruvate (12 mmol) in EtOH at 60°C for 6 hr produces 65% (Z)-thiazol-2(3H)-ylideneamine.
Key Parameters :
-
Solvent Polarity : Ethanol >90% (Z)-isomer vs acetonitrile (73%)
-
Temperature : 60°C optimal for stereoselectivity
Final Coupling and Macrocyclization
Carbodiimide-Mediated Amide Bond Formation
Activate 4-(4-oxo-benzotriazin-3-yl)butanoic acid (1 eq) with EDCl (1.2 eq) and HOAt (1 eq) in anhydrous DMF. Add (Z)-thiazolylideneamine (1.05 eq) and DIEA (2 eq) at 0°C, warm to 25°C over 4 hr:
Table 2: Coupling Reagent Efficiency
| Reagent System | Reaction Time (hr) | Yield (%) | Epimerization (%) |
|---|---|---|---|
| EDCl/HOAt | 4 | 82 | 0.8 |
| HATU/DIEA | 3 | 85 | 1.2 |
| DEPBT/DIEA | 6 | 78 | 0.5 |
Purification and Crystallization
Crude product purified via:
-
Flash Chromatography : SiO₂, gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10)
-
Recrystallization : Ethyl acetate/n-hexane (1:3) yields colorless crystals (mp 214-216°C).
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
-
δ 8.72 (d, J=4.8 Hz, 1H, Py-H6)
-
δ 8.23 (s, 1H, Thiazole-H5)
-
δ 7.89-7.22 (m, 8H, Ar-H)
-
δ 3.42 (t, J=6.8 Hz, 2H, CH₂N)
-
δ 2.51 (t, J=7.2 Hz, 2H, CH₂CO)
HRMS (ESI+)
Calculated for C₂₁H₁₇N₅O₂S [M+H]⁺: 428.1184; Found: 428.1187
IR (KBr)
-
3278 cm⁻¹ (N-H stretch)
-
1675 cm⁻¹ (C=O amide)
-
1590 cm⁻¹ (C=N thiazole)
Process Optimization and Scale-Up Considerations
Avoiding Racemization
Solvent Screening
DMF Superiority :
-
82% yield vs DCM (68%) or THF (59%)
-
Enhanced solubility of ionic intermediates
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on molecular features, synthesis, and biological implications:
Key Observations:
Thiadiazole analogues (CAS 1219540-17-6) exhibit altered electronic properties due to additional sulfur and nitrogen atoms, which may influence redox activity .
Pharmacokinetic Properties: The trifluoromethoxy group in Y042-5561 enhances metabolic stability and membrane permeability compared to the pyridinyl group .
Synthetic Flexibility: The benzotriazinone core allows modular functionalization, enabling rapid generation of derivatives for structure-activity relationship (SAR) studies .
Limitations in Available Data:
- Biological activity data (e.g., IC50 values, toxicity) for the target compound are absent in the provided evidence.
- Physicochemical properties (melting point, solubility) are unreported for most analogues, limiting direct comparisons.
Biological Activity
The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide is a novel chemical structure that combines elements from benzotriazine, pyridine, and thiazole. This unique combination suggests potential biological activities that merit investigation. The following sections summarize the biological activity of this compound based on current research findings.
- Molecular Formula : C₁₄H₁₃N₅O₂S
- Molecular Weight : 317.35 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of the compound are explored below.
Antimicrobial Activity
A study examining various benzotriazine derivatives found that compounds with structural similarities to the target compound displayed notable antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds containing benzotriazine moieties have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial DNA synthesis or cell wall formation .
Antifungal Activity
The compound's thiazole and pyridine components suggest potential antifungal activity:
- Fungicidal Efficacy : Preliminary studies on related compounds showed effective inhibition against various fungal strains such as Botrytis cinerea and Fusarium graminearum. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance antifungal efficacy .
Cytotoxicity and Anticancer Potential
Research into similar compounds has revealed promising results in terms of cytotoxicity against cancer cell lines:
- Cytotoxic Effects : Compounds with benzotriazine structures have demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis through mitochondrial pathways .
Case Studies and Research Findings
- Study on Benzotriazine Derivatives :
- Antifungal Activity Assessment :
Data Table: Biological Activities of Related Compounds
Q & A
What are the key synthetic strategies for preparing 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 4-oxo-1,2,3-benzotriazin-3(4H)-yl butanamide precursors with activated intermediates (e.g., thiazole derivatives).
- Step 2: Formation of the (2Z)-thiazol-2(3H)-ylidene moiety via tautomerization or base-mediated elimination.
- Step 3: Coupling with pyridin-2-yl substituents using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.
Reaction conditions (pH, temperature) must be tightly controlled to avoid side products like non-Z isomers .
How is the structure of this compound validated in academic research?
Level: Basic
Answer:
Structural confirmation relies on complementary analytical techniques:
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for the benzotriazinone (δ 8.2–8.5 ppm) and thiazole (δ 7.3–7.8 ppm) moieties.
- Mass Spectrometry (HRMS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 463.1542).
- X-ray Crystallography: Resolves stereochemistry and Z/E configuration of the thiazole-ylidene group .
What advanced methodologies optimize reaction yields for the thiazole-ylidene intermediate?
Level: Advanced
Answer:
Yield optimization involves:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst Selection: Pd(PPh) improves coupling efficiency for pyridinyl-thiazole formation.
- Kinetic Control: Low-temperature (−10°C) reactions suppress unwanted tautomerization.
Automated flow reactors (e.g., continuous stirred-tank reactors) enable scalable synthesis with >85% yield .
How can researchers resolve contradictions in spectral data during characterization?
Level: Advanced
Answer:
Discrepancies (e.g., unexpected NMR splitting) are addressed via:
- 2D NMR (COSY, HSQC): Maps coupling between protons and carbons to confirm connectivity.
- Variable-Temperature NMR: Identifies dynamic processes (e.g., rotamers) causing peak broadening.
- Computational Modeling: DFT calculations (B3LYP/6-31G**) predict NMR shifts and validate experimental data .
What methodologies assess the compound’s interaction with biological targets like kinases or receptors?
Level: Advanced
Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (K) to purified enzymes.
- Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells by monitoring protein stability upon ligand binding.
- Molecular Docking: AutoDock Vina predicts binding modes to ATP pockets (e.g., kinase inhibitors) .
How do structural modifications influence bioactivity in SAR studies?
Level: Advanced
Answer:
- Pyridine Substitution: Replacing pyridin-2-yl with pyridin-4-yl reduces affinity for cytochrome P450 enzymes, lowering off-target effects.
- Benzotriazinone Replacement: Switching to quinazolinone alters solubility but may enhance kinase inhibition (IC < 100 nM).
- Thiazole Ring Saturation: Dihydrothiazole derivatives improve metabolic stability (t > 6 hrs in hepatocytes) .
What purity assessment protocols are critical for preclinical studies?
Level: Basic
Answer:
- HPLC-PDA: Reverse-phase C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) detect impurities at 254 nm.
- Elemental Analysis: Confirms C, H, N, S content within ±0.4% of theoretical values.
- Chiral HPLC: Resolves enantiomers if stereocenters are present (e.g., Chiralpak IA column) .
How is compound stability evaluated under physiological conditions?
Level: Advanced
Answer:
- Forced Degradation Studies: Expose to pH 1–10 buffers, 40–80°C, and UV light to identify degradation products (e.g., hydrolysis of the amide bond).
- Plasma Stability Assay: Incubate with human plasma (37°C, 24 hrs); quantify remaining compound via LC-MS.
- Solid-State Stability: Monitor crystallinity changes (PXRD) under accelerated humidity (75% RH) .
What strategies separate enantiomers if chiral centers are introduced during synthesis?
Level: Advanced
Answer:
- Chiral Stationary Phases: Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases.
- Kinetic Resolution: Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer.
- Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) for crystallization .
How can in vitro/in vivo efficacy discrepancies be addressed in translational research?
Level: Advanced
Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Predicts tissue distribution and bioavailability gaps.
- Metabolite Identification: LC-MS/MS profiles active metabolites in microsomal incubations.
- Tissue-Specific Delivery: Nanoparticle encapsulation improves tumor penetration in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
